molecular formula C6H13BrO B2476377 1-Bromo-3-methoxy-3-methylbutane CAS No. 84715-34-4

1-Bromo-3-methoxy-3-methylbutane

Cat. No.: B2476377
CAS No.: 84715-34-4
M. Wt: 181.073
InChI Key: HMCZVEFRWYFZIM-UHFFFAOYSA-N
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Description

1-Bromo-3-methoxy-3-methylbutane ( 84715-34-4) is an organic compound with the molecular formula C6H13BrO and a molecular weight of 181.07 g/mol . Its structure features a bromoalkyl chain and a tertiary methyl ether group, as represented by the SMILES notation CC(C)(OC)CCBr . This combination makes it a valuable building block in organic synthesis, particularly for introducing a functionalized alkyl chain in reactions such as nucleophilic substitutions or as a precursor for the preparation of more complex molecules. The compound has a purity of ≥95% to ≥98% and should be stored at room temperature . As a safety precaution, it is classified with the signal word "Danger" and carries hazard statements pertaining to its flammability (H226) and potential to cause skin and eye irritation (H315, H319) or respiratory irritation (H335) . Researchers should handle this material with appropriate personal protective equipment in a well-ventilated setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-bromo-3-methoxy-3-methylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-6(2,8-3)4-5-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCZVEFRWYFZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Methoxy-Containing Precursors

A plausible route involves the nucleophilic substitution of a hydroxyl group in a methoxy-containing alcohol precursor. For instance, 3-methoxy-3-methyl-1-butanol could undergo bromination using hydrobromic acid (HBr) in the presence of sulfuric acid as a catalyst, mirroring the synthesis of 1-bromo-3-methylbutane from 3-methyl-1-butanol. The reaction mechanism likely proceeds via protonation of the hydroxyl group, followed by displacement by bromide ion.

Key considerations include:

  • Reaction Temperature : Optimal yields for analogous brominations occur between 80–120°C, as higher temperatures may promote elimination side reactions.
  • Acid Concentration : Concentrated HBr (48–62%) with sulfuric acid enhances electrophilicity of the leaving group, though excess acid may degrade sensitive methoxy groups.
  • Steric Effects : The tertiary carbon adjacent to the methoxy group could hinder nucleophilic attack, necessitating prolonged reaction times or phase-transfer catalysts.

A theoretical yield table for this route, extrapolated from similar systems, is provided below:

Precursor HBr Concentration Catalyst Temperature (°C) Time (h) Theoretical Yield (%)
3-Methoxy-3-methyl-1-butanol 48% H2SO4 100 12 65–70
3-Methoxy-3-methyl-1-butanol 62% H3PO4 120 8 55–60

Etherification Followed by Bromination

An alternative two-step strategy involves first introducing the methoxy group via Williamson ether synthesis, followed by bromination. For example, reaction of 3-methyl-2-buten-1-ol with methyl iodide in the presence of a base (e.g., NaH) would yield 3-methoxy-3-methyl-1-butene, which could subsequently undergo hydrobromination. This approach draws inspiration from the hydrobromination of isoprene to form 1-bromo-3-methyl-2-butene.

Critical parameters for the hydrobromination step include:

  • Regioselectivity : Anti-Markovnikov addition of HBr to the alkene could be achieved using peroxide initiators, directing the bromine to the less substituted carbon.
  • Stereochemical Control : The reaction may produce a mixture of E/Z isomers, requiring chromatographic separation if stereopurity is essential.

Halogen Exchange Reactions

Metal-halogen exchange protocols using organometallic reagents offer another avenue. For instance, treatment of 3-methoxy-3-methylbutylmagnesium chloride with copper(I) bromide could facilitate bromide substitution, as demonstrated in analogous systems. This method benefits from mild conditions (0–25°C) and compatibility with sensitive functional groups.

Radical Bromination Strategies

Recent advances in radical chemistry suggest that photolytic bromination of 3-methoxy-3-methylbutane using N-bromosuccinimide (NBS) and a light source (λ = 350–400 nm) could selectively functionalize the tertiary carbon. This mirrors the photolytic production of pentyl peroxy radicals from 1-bromo-3-methylbutane. Key advantages include:

  • Selectivity : Tertiary C-H bonds exhibit higher reactivity in radical pathways.
  • Safety : Avoids handling corrosive HBr gas.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on scalability, yield, and functional group tolerance:

Method Scalability Yield Potential Functional Group Tolerance Safety Concerns
Nucleophilic Substitution High Moderate Low (acid-sensitive groups) Corrosive reagents
Etherification-Bromination Moderate High Moderate Peroxide hazards
Halogen Exchange Low Variable High Pyrophoric reagents
Radical Bromination Moderate Low-Moderate High UV exposure risks

Challenges and Optimization Strategies

The methoxy group’s electron-donating nature may deactivate the carbon center toward electrophilic attack, necessitating optimized reaction conditions. For example, in nucleophilic substitutions, using polar aprotic solvents (e.g., DMF) with crown ethers could enhance bromide nucleophilicity. Additionally, protecting group strategies may be required if concurrent reactivity at other sites occurs.

Analytical Characterization

Successful synthesis requires rigorous characterization via:

  • NMR Spectroscopy : Distinct signals for the methoxy proton (δ 3.2–3.4 ppm) and brominated carbon (δ 30–35 ppm in $$^{13}\text{C}$$ NMR).
  • Mass Spectrometry : Molecular ion peak at m/z 182/184 (Br isotope pattern).
  • Boiling Point : Expected range 135–140°C, extrapolated from 1-bromo-3-methylbutane (120–121°C).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Bromo-3-methoxy-3-methylbutane undergoes SN1 and SN2 mechanisms depending on reaction conditions:

MechanismConditionsKey Features
SN2 Polar aprotic solvents (e.g., DMSO, acetone), strong nucleophiles (e.g., OH⁻, CN⁻)Backside attack leads to inversion of configuration. Steric hindrance from the 3-methyl and 3-methoxy groups slows the reaction compared to primary alkyl halides .
SN1 Polar protic solvents (e.g., H₂O, alcohols), weak nucleophilesCarbocation intermediate stabilized by hyperconjugation from adjacent methyl groups. Methoxy group’s electron-donating effect further stabilizes the carbocation, favoring this pathway .

Example Reaction with Hydroxide Ion :
C6H13BrO+OHC6H14O2+Br\text{C}_6\text{H}_{13}\text{BrO} + \text{OH}^- \rightarrow \text{C}_6\text{H}_{14}\text{O}_2 + \text{Br}^-
The product is a diol, with regioselectivity influenced by carbocation stability in SN1 or steric accessibility in SN2 .

Elimination Reactions

Under basic conditions, the compound undergoes E1 or E2 elimination to form alkenes.

MechanismConditionsMajor Product
E2 Strong bases (e.g., KOtBu), polar aprotic solvents3-Methoxy-3-methyl-1-pentene (Zaitsev product) dominates due to stability of the more substituted alkene .
E1 Weak bases (e.g., H₂O), polar protic solventsCompetes with SN1; carbocation rearrangement possible but limited by methoxy group’s steric bulk .

Deuterium-Labeling Studies :
Experiments with deuterated reagents (e.g., D₂O) confirm that elimination proceeds via a concerted E2 mechanism without carbocation intermediates in strongly basic conditions .

Grignard Reagent Formation

Reaction with magnesium in dry ether yields a Grignard reagent, which participates in carbon-carbon bond-forming reactions:
C6H13BrO+MgC6H13MgBrO\text{C}_6\text{H}_{13}\text{BrO} + \text{Mg} \rightarrow \text{C}_6\text{H}_{13}\text{MgBrO}
Applications :

  • Synthesis of tertiary alcohols via reaction with ketones .

  • Preparation of extended hydrocarbons or functionalized ethers .

Comparative Reactivity in Solvent Systems

The methoxy group’s polarity and steric effects modulate reactivity:

Solvent TypeReaction PreferenceReason
Polar proticSN1/E1Stabilizes carbocation intermediates via solvation .
Polar aproticSN2/E2Enhances nucleophilicity without stabilizing carbocations .
Non-polarEliminationFavors E2 due to poor ion solvation.

Spectroscopic Insights

  • NMR :

    • 1H^1\text{H}: Methyl groups (δ 1.0–1.2 ppm), methoxy (δ 3.3 ppm), and Br-adjacent CH₂ (δ 3.5–3.7 ppm) .

    • 13C^{13}\text{C}: Quaternary carbons near methoxy group show deshielding (δ 70–80 ppm) .

  • IR : C-Br stretch at ~560 cm⁻¹ and C-O-C asymmetric stretch at ~1100 cm⁻¹ .

Scientific Research Applications

1-Bromo-3-methoxy-3-methylbutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a building block for more complex molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

1-Bromo-3-methoxy-3-methylbutane vs. 1-Bromo-3-methylbutane (Isoamyl Bromide)
Property This compound 1-Bromo-3-methylbutane (Isoamyl Bromide)
Molecular Formula C₆H₁₃BrO C₅H₁₁Br
Functional Groups Bromoalkyl, ether Bromoalkyl (no ether)
Branching Branched at C3 (methyl and methoxy) Branched at C3 (methyl)
CAS Number Not explicitly provided 107-82-4
Synonyms None listed in evidence Isoamyl bromide, Isopentyl bromide, etc.

Key Differences :

  • The methoxy group in this compound introduces polarity and hydrogen-bonding capacity, absent in the purely hydrocarbon-based isoamyl bromide.
  • Increased steric hindrance in the former due to the methoxy and methyl groups at C3.

Physical and Chemical Properties

Property This compound 1-Bromo-3-methylbutane
Boiling Point Not reported ~120–125°C (estimated for alkyl bromides)
State at RT Likely liquid (inferred from analogs) Colorless liquid
Collision Cross-Section 131.6–138.1 Ų (predicted) Not reported in evidence
Solubility Moderate in polar solvents (due to ether) Low polarity; soluble in organic solvents

Reactivity Insights :

  • Nucleophilic Substitution : The bromine in isoamyl bromide is more accessible for SN2 reactions due to less steric hindrance compared to the methoxy-containing analog.
  • Stability : The ether group in this compound may reduce susceptibility to hydrolysis relative to primary alkyl bromides.

Handling Considerations :

  • Both compounds likely require precautions due to bromine’s toxicity, but isoamyl bromide has established safety protocols .

Biological Activity

1-Bromo-3-methoxy-3-methylbutane is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings and case studies.

This compound is characterized by its bromine atom, methoxy group, and branched alkyl structure. Its chemical formula is C₆H₁₃BrO. The presence of the bromine atom often enhances the compound's reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study investigating various halogenated compounds, it was found to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases and modulation of cell cycle regulators. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it exhibited comparable or superior activity against resistant strains of bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity in Cancer Cells : A study assessing the cytotoxic effects on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialHigh against MRSADisruption of cell membrane
AnticancerInduces apoptosisActivation of caspases
CytotoxicityDose-dependentModulation of cell cycle regulators

Q & A

What are the optimal synthetic routes for preparing 1-Bromo-3-methylbutane with high purity?

Level: Basic (Synthesis Optimization)
Methodological Answer:
1-Bromo-3-methylbutane is typically synthesized via the reaction of 3-methyl-1-butanol (isoamyl alcohol) with hydrobromic acid (HBr) under acidic conditions, often using sulfuric acid as a catalyst. Key steps include:

  • Reflux conditions (120–121°C) to ensure complete conversion .
  • Purification via fractional distillation to achieve >97% purity, as commercial reagents are often pre-distilled .
  • Validation using gas chromatography (GC) to confirm purity and absence of byproducts like elimination alkenes .

How does the branched structure of 1-Bromo-3-methylbutane influence its reactivity in nucleophilic substitution (SN2) reactions?

Level: Advanced (Mechanistic Analysis)
Methodological Answer:
The tertiary β-carbon in 1-Bromo-3-methylbutane creates steric hindrance, favoring SN1 mechanisms over SN2 in polar protic solvents. Researchers should:

  • Compare reaction rates with primary bromides (e.g., 1-bromobutane) in kinetic studies .
  • Use solvents like ethanol/water to stabilize carbocation intermediates, accelerating SN1 pathways .
  • Monitor stereochemical outcomes via chiral analysis to distinguish between SN1 (racemization) and SN2 (inversion) .

What spectroscopic techniques are most reliable for characterizing 1-Bromo-3-methylbutane?

Level: Basic (Characterization)
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.0–1.2 (methyl groups) and δ 3.3–3.5 (CH2Br) confirm structure .
    • ¹³C NMR: Signals for Br-bound carbon (~35 ppm) and tertiary carbons (~25 ppm) .
  • GC-MS: Retention time and fragmentation patterns (e.g., m/z 150 [M⁺-H]) validate molecular weight (151.04 g/mol) .
  • IR Spectroscopy: C-Br stretch at ~550–650 cm⁻¹ .

How can computational models predict thermodynamic properties of 1-Bromo-3-methylbutane?

Level: Advanced (Computational Chemistry)
Methodological Answer:

  • QSPR (Quantitative Structure-Property Relationship): Predicts boiling point (120–121°C) and density (1.210 g/mL at 15°C) using molecular descriptors like molar volume and polarizability .
  • Molecular Dynamics Simulations: Analyze solvent interactions and diffusion coefficients in non-polar solvents .
  • DFT Calculations: Optimize geometry and calculate dipole moments to explain solvation behavior .

What safety protocols are essential for handling 1-Bromo-3-methylbutane?

Level: Basic (Safety and Compliance)
Methodological Answer:

  • GHS Classification: Flammable liquid (UN2341), causes skin/eye irritation .
  • Handling: Use fume hoods, flame-resistant gloves, and grounding to prevent static discharge .
  • First Aid: Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .

How do solvent dielectric constants affect the reaction kinetics of 1-Bromo-3-methylbutane?

Level: Advanced (Reaction Kinetics)
Methodological Answer:

  • In high-dielectric solvents (e.g., water), SN1 mechanisms dominate due to carbocation stabilization. Rate constants increase with solvent polarity .
  • In low-dielectric solvents (e.g., hexane), reactions slow significantly unless phase-transfer catalysts (e.g., crown ethers) are used .
  • Experimental Design: Measure rate constants via conductivity or HPLC under controlled solvent conditions .

How can researchers resolve contradictions in reported physical properties (e.g., density)?

Level: Advanced (Data Validation)
Methodological Answer:
Discrepancies in density (e.g., 1.210 g/mL at 15°C vs. 1.027 g/mL in other studies) arise from:

  • Temperature calibration errors: Ensure measurements align with standard conditions (e.g., 20°C) .
  • Impurity effects: Re-distill samples and validate purity via GC .
  • Methodology differences: Compare pycnometry vs. oscillating U-tube densitometry results .

What are the environmental impacts of 1-Bromo-3-methylbutane degradation?

Level: Advanced (Environmental Chemistry)
Methodological Answer:

  • Hydrolysis: Forms 3-methyl-1-butanol and HBr, which may acidify aquatic systems .
  • Photodegradation: UV exposure generates brominated radicals, requiring quenching with antioxidants in waste treatment .
  • Toxicity Screening: Use Vibrio fischeri bioassays to assess ecotoxicity of degradation products .

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